(3R)-3-(4-Methoxyphenyl)piperidine
Description
Significance of Piperidine (B6355638) Cores in Stereoselective Synthesis
The stereoselective synthesis of piperidine derivatives is of paramount importance as the stereochemistry of substituents on the piperidine ring can be crucial for their biological activity. google.com Many synthetic methods have been developed to control the three-dimensional arrangement of atoms in these molecules, a key factor in their interaction with biological targets. nih.gov The development of efficient and highly stereoselective methods for constructing chiral piperidine frameworks remains a significant goal in synthetic chemistry. researchgate.net
Rationale for Research Focus on (3R)-3-(4-Methoxyphenyl)piperidine
The compound this compound is of particular interest due to the combination of a chiral piperidine scaffold and a methoxyphenyl substituent. The methoxyphenyl group can influence the electronic and steric properties of the molecule, potentially modulating its biological activity and reactivity. acs.org The specific (3R) configuration highlights the importance of stereochemistry in the design of targeted molecules.
Historical Context of Asymmetric Piperidine Synthesis
The synthesis of piperidines has a long history, with early methods often relying on the reduction of pyridine (B92270) precursors. dtic.mil The development of asymmetric synthesis has allowed for the preparation of enantiomerically pure piperidines, a significant advancement for the pharmaceutical industry. acs.orgacs.org Techniques such as catalytic hydrogenation, intramolecular amination, and the use of chiral auxiliaries have been instrumental in this progress. nih.govorganic-chemistry.org The Mannich reaction, for instance, has been a key method for the stereoselective synthesis of piperidine derivatives since the early 20th century. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-(4-methoxyphenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFIBRNSGSEFHC-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3r 3 4 Methoxyphenyl Piperidine
Retrosynthetic Analysis of the (3R)-3-(4-Methoxyphenyl)piperidine Core
A retrosynthetic analysis of this compound reveals several potential bond disconnections that form the basis for various synthetic strategies. The most logical disconnections involve the carbon-nitrogen bonds of the piperidine (B6355638) ring and the carbon-carbon bond connecting the aryl group to the heterocyclic core.
One common approach involves the disconnection of the C2-N and C6-N bonds, suggesting a cyclization of a linear precursor. This precursor would typically be a 1,5-difunctionalized pentane (B18724) derivative, where one terminus is an amine or a precursor thereof, and the other is a suitable electrophile. The stereocenter at C3 can be introduced either before or during the cyclization step.
Alternatively, disconnection of the C3-C4 bond points towards a conjugate addition strategy. This involves the addition of a 4-methoxyphenyl (B3050149) nucleophile to a suitable piperidine-derived Michael acceptor. The stereochemistry at C3 is then controlled by the nature of the chiral auxiliary or catalyst used in the addition reaction.
A third key disconnection is at the C3-aryl bond, suggesting a cross-coupling reaction. This approach would involve the coupling of a piperidine-based organometallic or halide species with a 4-methoxyphenyl coupling partner. The chirality at C3 would need to be established prior to the coupling step. These fundamental retrosynthetic pathways guide the design of the specific synthetic methods discussed in the following sections.
Enantioselective Synthesis Approaches
The generation of the desired (R)-stereochemistry at the C3 position is a critical aspect of synthesizing this compound. Several enantioselective methods have been developed to achieve this with high stereocontrol.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries have proven to be effective in controlling the stereochemistry during the synthesis of substituted piperidines. In this approach, a chiral molecule is temporarily incorporated into the synthetic intermediate to direct the stereochemical outcome of a key reaction, after which it is removed.
A notable example involves the use of chiral auxiliaries in 1,4-conjugate addition reactions. google.com For instance, a chiral auxiliary can be attached to the nitrogen atom of a 1,2,3,6-tetrahydropyridine (B147620) precursor to form a chiral enamine or a related activated species. The subsequent addition of a 4-methoxyphenyl organometallic reagent, such as a Grignard or organocuprate reagent, proceeds in a diastereoselective manner, dictated by the steric and electronic properties of the chiral auxiliary. google.com Commonly used chiral auxiliaries include those derived from amino acids, carbohydrates, and terpenes. google.com After the addition, the auxiliary is cleaved to afford the desired this compound.
| Chiral Auxiliary Type | Key Reaction | Stereocontrol Mechanism | Reference |
| Substituted Menthol | 1,4-Conjugate Addition | Steric hindrance by the bulky menthyl group directs the incoming nucleophile. | google.com |
| Substituted Camphor | 1,4-Conjugate Addition | Rigid bicyclic structure creates a well-defined chiral environment. | google.com |
| Substituted Ephedrine | 1,4-Conjugate Addition | Coordination of the organometallic reagent to the auxiliary's heteroatoms influences the trajectory of addition. | google.com |
| Chiral Oxazolidinones | 1,4-Conjugate Addition | The oxazolidinone carbonyl group can chelate to the metal of the nucleophile, leading to a highly organized transition state. | google.com |
Asymmetric Organocatalysis in Piperidine Ring Formation
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral heterocycles. This approach utilizes small, chiral organic molecules to catalyze key bond-forming reactions with high stereoselectivity. While direct organocatalytic synthesis of this compound is not extensively documented, related methodologies for the synthesis of substituted piperidines highlight the potential of this strategy. nih.gov
For instance, enantioselective Michael additions of aldehydes or ketones to nitroalkenes, catalyzed by chiral amines or thioureas, can generate intermediates that can be further elaborated to form the piperidine ring. The stereochemistry of the final product is determined by the catalyst-controlled Michael addition step. Subsequent reduction of the nitro group and reductive amination or cyclization would lead to the desired piperidine.
Metal-Catalyzed Asymmetric Hydrogenation and Cyclization
Metal-catalyzed asymmetric hydrogenation is a highly efficient method for establishing stereocenters. In the context of synthesizing this compound, this can be applied to a suitably substituted pyridine (B92270) or tetrahydropyridine (B1245486) precursor. acs.orgtmc.edusnnu.edu.cn
One strategy involves the asymmetric hydrogenation of a 3-(4-methoxyphenyl)pyridine (B1587408) derivative using a chiral transition metal catalyst, such as those based on rhodium or iridium, with a chiral phosphine (B1218219) ligand. nih.govmdpi.com The choice of ligand is crucial for achieving high enantioselectivity.
Another powerful approach is the rhodium-catalyzed asymmetric reductive Heck reaction. acs.orgtmc.edu This method involves the coupling of a pyridine-derived species with an arylboronic acid, followed by an asymmetric carbometalation and subsequent reduction to furnish the enantioenriched 3-substituted piperidine. acs.orgtmc.edu This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, offers a versatile route to a variety of enantioenriched 3-piperidines. acs.orgtmc.edu
| Catalyst System | Substrate Type | Key Transformation | Reference |
| Rhodium/Chiral Phosphine | 3-(4-methoxyphenyl)pyridine | Asymmetric Hydrogenation | nih.govmdpi.com |
| Rhodium(I)/Ferrocene Ligand | Unsaturated Piperidinone | Stereoselective Hydrogenation | nih.gov |
| Rhodium/Chiral Diene | Phenyl pyridine-1(2H)-carboxylate and 4-methoxyphenylboronic acid | Asymmetric Reductive Heck Reaction | acs.orgtmc.edu |
Chemoenzymatic Synthetic Pathways
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and stereoselective synthetic routes. Enzymes, such as lipases and reductases, can be employed to resolve racemic mixtures or to catalyze key stereoselective transformations. tmc.eduresearchgate.net
For instance, a racemic mixture of a 3-(4-methoxyphenyl)piperidine (B178348) precursor could be resolved using a lipase-catalyzed acylation or hydrolysis, where the enzyme selectively reacts with one enantiomer, allowing for their separation. Alternatively, an enzymatic reduction of a ketone precursor could establish the desired (R)-hydroxyl stereocenter, which can then be further manipulated to form the final product. Recent advancements have also explored the use of a combination of oxidase and reductase enzymes to dearomatize pyridiniums, providing access to enantioenriched 3-substituted piperidines. acs.orgtmc.edu
Diastereoselective Synthesis Routes
In cases where a second stereocenter is present in the target molecule or a synthetic intermediate, diastereoselective synthesis becomes crucial. Diastereoselective approaches aim to control the relative stereochemistry of two or more stereocenters.
One common strategy involves the hydrogenation of a substituted pyridine or tetrahydropyridine where a pre-existing stereocenter directs the approach of the hydrogenating agent. For example, hydrogenation of a disubstituted pyridine can lead to the formation of cis-piperidines. nih.gov These can then be epimerized under thermodynamic control to the more stable trans-diastereomers. nih.gov
Another approach is diastereoselective lithiation and trapping. This method can be used to access trans-piperidines by controlling the conformation of the intermediate. nih.gov Furthermore, intramolecular cyclization reactions, such as the reductive cyclization of amino acetals prepared via the nitro-Mannich reaction, can proceed with high diastereoselectivity. mdpi.com
The choice of the N-protecting group can also significantly influence the diastereoselectivity of reactions by affecting the conformational equilibrium of the piperidine ring. nih.gov For example, a bulky N-substituent might favor a conformation that exposes one face of the ring to attack, leading to a specific diastereomer.
| Method | Key Transformation | Stereochemical Control | Reference |
| Pyridine Hydrogenation | Reduction of disubstituted pyridines | Substrate control, leading to cis-products | nih.gov |
| Base-mediated Epimerization | Isomerization of cis-piperidines | Thermodynamic control, leading to trans-products | nih.gov |
| Diastereoselective Lithiation | Lithiation and electrophilic trapping | Conformational control | nih.gov |
| Reductive Cyclization | Intramolecular cyclization of amino acetals | Substrate control | mdpi.com |
Strategies Employing Substrate Control
Substrate-controlled diastereoselective synthesis is a powerful strategy that utilizes the inherent chirality of the starting material to direct the stereochemical outcome of a reaction. In the context of synthesizing this compound, this often involves the use of chiral auxiliaries or chiral starting materials derived from the chiral pool.
One common approach involves the asymmetric reduction of a prochiral tetrahydropyridine precursor. For instance, an N-protected 3-(4-methoxyphenyl)-1,2,5,6-tetrahydropyridine can be subjected to asymmetric hydrogenation. The choice of chiral catalyst and protecting group on the nitrogen atom is crucial for achieving high enantioselectivity. Rhodium and ruthenium catalysts bearing chiral phosphine ligands have been successfully employed for the asymmetric hydrogenation of related substituted pyridines and tetrahydropyridines. dicp.ac.cnnih.gov
Another substrate-controlled method involves the conjugate addition of an organometallic reagent to a chiral α,β-unsaturated lactam. The stereochemistry of the newly formed stereocenter is dictated by the existing chiral center in the lactam. Subsequent reduction of the lactam and cyclization furnishes the desired piperidine ring.
A notable example of substrate control is the synthesis of the opioid antagonist LY255582, which involves the stereospecific alkylation of a metalloenamine derived from 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine. nih.gov This key step establishes the trans-3,4-dimethyl-4-aryl stereochemistry, which can be adapted for the synthesis of 3-aryl piperidines. nih.gov
| Method | Key Features | Reported Efficiency |
| Asymmetric Hydrogenation | Use of chiral Rh or Ru catalysts with phosphine ligands. | High enantioselectivity often achieved. dicp.ac.cnnih.gov |
| Conjugate Addition | Addition of organometallic reagents to chiral α,β-unsaturated lactams. | Stereochemistry directed by existing chiral center. |
| Metalloenamine Alkylation | Regio- and stereospecific alkylation of a chiral metalloenamine. | Demonstrated high stereospecificity. nih.gov |
Tandem Reaction Sequences for Stereocontrol
Tandem reactions, also known as cascade or domino reactions, offer an efficient approach to building molecular complexity in a single synthetic operation. For the synthesis of this compound, tandem sequences can establish the required stereochemistry in a highly controlled manner.
One such strategy is the tandem aza-Prins–Ritter reaction. rsc.org This methodology can be used to construct substituted piperidine rings from homoallylic amines and an aldehyde. The initial aza-Prins cyclization forms a piperidinyl cation, which is then trapped by a nitrile in a Ritter-type reaction. By using a chiral catalyst or a chiral substrate, the stereochemical outcome of the cyclization can be controlled, leading to enantioenriched piperidine derivatives.
Another powerful tandem approach involves a Meyer-Schuster rearrangement of propargylic alcohols followed by an intramolecular aza-Michael addition. researchgate.net This sequence, often catalyzed by gold or other transition metals, generates an α,β-unsaturated ketone in situ, which then undergoes cyclization to form the piperidine ring. The stereoselectivity of the aza-Michael addition can be influenced by the choice of catalyst and the substituents on the nitrogen atom. researchgate.net
A chemo-enzymatic one-pot cascade has also been developed, combining an amine oxidase and an ene-imine reductase to convert N-substituted tetrahydropyridines into stereodefined 3-substituted piperidines. nih.gov This method has proven effective for the synthesis of various chiral piperidines and highlights the utility of combining biocatalysis with chemical synthesis. nih.gov
| Tandem Reaction | Description | Key Advantages |
| Aza-Prins–Ritter | Combines aza-Prins cyclization with a Ritter reaction. rsc.org | Efficient construction of functionalized piperidines. |
| Meyer-Schuster/Aza-Michael | In situ generation of an α,β-unsaturated ketone followed by cyclization. researchgate.net | Access to a variety of substituted piperidines. researchgate.net |
| Chemo-enzymatic Cascade | Utilizes an amine oxidase and an ene-imine reductase. nih.gov | High stereoselectivity and environmentally friendly. nih.gov |
Novel Synthetic Route Development
The demand for efficient and stereoselective syntheses of piperidine derivatives has spurred the development of novel synthetic methodologies. These modern approaches often offer advantages in terms of step economy, atom economy, and the ability to generate molecular diversity.
Multicomponent Reactions (MCRs) for Piperidine Construction
Multicomponent reactions (MCRs), where three or more starting materials react in a single pot to form a product that contains substantial portions of all the reactants, are highly convergent and atom-economical. organic-chemistry.orgsemanticscholar.org The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, can be adapted to produce precursors for chiral piperidines. semanticscholar.org More contemporary MCRs, such as the Groebke-Blackburn-Bienaymé reaction, provide rapid access to complex, fully substituted heterocyclic scaffolds that can be further elaborated to target piperidines. semanticscholar.org While direct MCRs for this compound are not extensively documented, the development of asymmetric MCRs represents a promising avenue for its efficient synthesis.
Photoredox Catalysis in C-N Bond Formation
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of C-N bonds under mild conditions. nih.govnih.gov This methodology often involves the generation of radical intermediates, which can participate in cyclization reactions to form piperidine rings. For instance, the α-amino C–H arylation of piperidines can be achieved using photoredox catalysis, allowing for the introduction of the 4-methoxyphenyl group at a late stage. nih.gov While achieving high stereoselectivity in radical reactions can be challenging, significant progress has been made in developing asymmetric photoredox-catalyzed transformations. nih.gov The direct C-H functionalization of saturated heterocycles via photocatalysis is an area of active research and could provide a novel route to this compound. acs.org
Flow Chemistry Approaches to Piperidine Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including enhanced safety, scalability, and reaction control. nih.gov A continuous flow protocol for the synthesis of α-chiral piperidines has been developed using readily accessible N-(tert-butylsulfinyl)-bromoimines and Grignard reagents, achieving high yields and diastereoselectivities within minutes. mtroyal.cafao.org This approach demonstrates the potential for rapid and scalable access to enantioenriched piperidine derivatives. mtroyal.cafao.org The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comyoutube.com In the synthesis of this compound, several green chemistry principles can be applied.
The use of catalytic methods, such as asymmetric hydrogenation and photoredox catalysis, is inherently greener than stoichiometric approaches as it reduces waste. dicp.ac.cnnih.govnih.gov Chemo-enzymatic methods, which utilize enzymes as catalysts, operate under mild conditions (aqueous media, ambient temperature and pressure) and are highly selective, further contributing to a greener process. nih.govresearchgate.net
The development of one-pot and tandem reactions also aligns with green chemistry principles by reducing the number of synthetic steps, minimizing solvent usage, and decreasing waste generation from purification processes. rsc.orgresearchgate.net Furthermore, the exploration of less hazardous solvents and reagents is a key aspect of green chemistry. nih.gov For example, replacing carcinogenic solvents like benzene (B151609) with safer alternatives is a crucial consideration. youtube.com The application of flow chemistry can also contribute to a greener synthesis by improving energy efficiency and minimizing the volume of hazardous reagents used at any given time. nih.govmtroyal.cafao.org
Solvent-Free and Aqueous Reaction Conditions
The use of environmentally benign solvents like water or, ideally, no solvent at all, is a cornerstone of green chemistry. While specific solvent-free syntheses for this compound are not extensively detailed in the provided results, the broader trend in organic synthesis is to move towards such conditions.
A notable development in the synthesis of related 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. acs.orgorganic-chemistry.org This method utilizes a mixture of toluene (B28343), 2,2,5,5-tetramethyltetrahydrofuran (B83245) (THP), and water as the solvent system. organic-chemistry.org The inclusion of water is significant as it points towards the feasibility of aqueous conditions in key synthetic steps. Specifically, an aqueous solution of cesium hydroxide (B78521) is used as a base in this reaction. organic-chemistry.org This demonstrates that water is not only a tolerated solvent but an active component of the reaction medium.
Further highlighting the compatibility of water in the synthesis of piperidine derivatives, a palladium-on-carbon-mediated hydrogenation followed by carbamate (B1207046) deprotection uses aqueous potassium hydroxide in methanol. acs.orgsnnu.edu.cn While not entirely aqueous, this step showcases the use of water in the final stages of producing the piperidine core.
Enzymatic synthesis also presents a powerful approach for conducting reactions in aqueous environments. Carbonyl reductases have been employed for the stereoselective reduction of 3-substituted-4-piperidinones to produce chiral 3-substituted-4-hydroxypiperidines, a class of compounds structurally related to this compound. nih.gov These enzymatic reactions are typically performed in aqueous buffer solutions, offering a green alternative to traditional organic solvents.
Atom-Economy and Step-Economy Considerations
Atom economy and step economy are critical metrics for evaluating the efficiency and sustainability of a synthetic route. nih.gov An ideal synthesis maximizes the incorporation of atoms from the starting materials into the final product and minimizes the number of individual reaction and purification steps.
A multi-step synthesis of enantioenriched 3-piperidines, which can be adapted for this compound, involves a three-step process: partial reduction of pyridine, a rhodium-catalyzed asymmetric carbometalation, and a final reduction. acs.orgnih.gov This approach, while involving multiple transformations, is designed to be convergent and build complexity efficiently. The key rhodium-catalyzed step forms the crucial C-C bond and sets the stereochemistry in a single operation, which is a hallmark of a step-economical approach. acs.org
The concept of step economy is further exemplified by one-pot or tandem reactions. For instance, a one-pot cyclization/reduction cascade of halogenated amides has been developed for piperidine synthesis. mdpi.com While not directly applied to this compound in the provided literature, this strategy significantly reduces the number of separate operations. Similarly, a desymmetrization approach for piperidine synthesis through selective lactam formation demonstrates how a single transformation can achieve significant molecular complexity. mdpi.com
The development of catalytic cascade reactions is another avenue for improving step economy. A reductive hydroamination/cyclization cascade of alkynes to form piperidines showcases the power of this approach, where multiple bonds are formed in a single reaction vessel. mdpi.com
| Synthetic Strategy | Key Features | Relevance to this compound Synthesis |
| Rhodium-Catalyzed Asymmetric Reductive Heck Reaction | Convergent three-step process; establishes stereocenter efficiently. acs.orgnih.gov | A viable and modern route to enantioenriched 3-arylpiperidines. |
| One-Pot Cyclization/Reduction Cascade | Reduces number of workup and purification steps. mdpi.com | A potential strategy to improve the overall efficiency of the synthesis. |
| Reductive Hydroamination/Cyclization Cascade | Forms multiple bonds in a single reaction. mdpi.com | Demonstrates an advanced strategy for piperidine ring construction. |
Sustainable Catalytic Systems
The use of catalytic methods is central to sustainable synthesis, as it reduces the need for stoichiometric reagents and often enables milder reaction conditions. The synthesis of this compound and its analogues heavily relies on transition-metal catalysis.
Rhodium Catalysis: A prominent example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines. acs.orgorganic-chemistry.org This method employs a rhodium catalyst in combination with a chiral ligand (such as a Josiphos-type ligand) to achieve high enantioselectivity. organic-chemistry.org The catalyst loading is typically low (e.g., 5 mol %), minimizing the amount of precious metal required. acs.org
Iridium Catalysis: Iridium catalysts have also proven effective for the asymmetric hydrogenation of pyridinium (B92312) salts to produce enantiomerically enriched piperidines. acs.org This method offers an alternative to the reductive Heck reaction and can provide high levels of enantioselectivity. The reaction is believed to proceed through an outer-sphere dissociative mechanism. mdpi.comacs.org
Palladium Catalysis: Palladium-on-carbon (Pd/C) is a widely used and recyclable catalyst for hydrogenation reactions. In the synthesis of 3-substituted piperidines, Pd/C is used for the reduction of a tetrahydropyridine intermediate to the final piperidine ring. acs.orgsnnu.edu.cn This heterogeneous catalyst can be easily separated from the reaction mixture and potentially reused, adding to the sustainability of the process.
Enzymatic Catalysis: As mentioned previously, enzymes such as carbonyl reductases offer a highly sustainable catalytic system. nih.gov They operate under mild conditions (room temperature and neutral pH) in aqueous media and exhibit exquisite stereoselectivity. While direct enzymatic synthesis of this compound is not reported in the provided data, the successful application of enzymes for related structures suggests this is a promising area for future development.
| Catalyst System | Reaction Type | Key Advantages |
| [Rh(cod)(OH)]₂ / Chiral Ligand | Asymmetric Reductive Heck Reaction acs.orgorganic-chemistry.org | High enantioselectivity, broad functional group tolerance. |
| Iridium(I) / P,N-Ligand | Asymmetric Hydrogenation of Pyridinium Salts mdpi.comacs.org | High enantioselectivity, applicable to large-scale synthesis. |
| Palladium-on-Carbon (Pd/C) | Hydrogenation acs.orgsnnu.edu.cn | Heterogeneous, easily separable, and reusable. |
| Carbonyl Reductase | Stereoselective Reduction nih.gov | Operates in aqueous media under mild conditions, high stereoselectivity. |
Precursor Chemistry and Intermediate Transformations in this compound Synthesis
The synthesis of enantiomerically pure this compound, a significant chiral building block, relies on precise control over precursor chemistry and a series of strategic intermediate transformations. The construction of this molecule necessitates careful planning in the introduction of the aryl substituent, the establishment of the stereocenter at the C3 position, and the management of reactive sites during the formation of the piperidine ring.
Physicochemical and Chemical Properties
Tabulated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| XLogP3 | 2.4 |
| Monoisotopic Mass | 191.131014166 Da |
Reactivity and Derivatization Potential
The piperidine (B6355638) nitrogen in this compound is a nucleophilic center and can readily undergo various chemical transformations. nih.gov
N-Alkylation and N-Acylation Reactions
The secondary amine of the piperidine ring can be easily alkylated or acylated to introduce a wide range of substituents. This derivatization is a common strategy in medicinal chemistry to modulate the properties of the parent compound. nih.gov
C-H Functionalization of the Piperidine Ring
Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a powerful tool to create more complex derivatives from the basic piperidine scaffold.
Derivatization and Chemical Modification of 3r 3 4 Methoxyphenyl Piperidine
N-Functionalization Strategies of the Piperidine (B6355638) Nitrogen
The secondary amine of the piperidine ring is a primary site for chemical modification. N-functionalization is a common strategy to introduce a variety of substituents, thereby altering the molecule's steric and electronic properties. Common reactions at the piperidine nitrogen include N-alkylation, N-acylation, and N-sulfonylation.
N-Alkylation: This can be achieved through reductive amination or by reaction with alkyl halides. For instance, reductive amination using aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a widely used method. This approach allows for the introduction of a diverse range of alkyl and substituted alkyl groups.
N-Acylation: The piperidine nitrogen readily reacts with acylating agents such as acyl chlorides or anhydrides to form amides. This functionalization is often employed to introduce carbonyl-containing moieties. For example, reaction with propionyl chloride would yield the corresponding N-propionyl derivative.
N-Sulfonylation: The formation of sulfonamides is another key N-functionalization strategy. This is typically accomplished by reacting the piperidine with a sulfonyl chloride in the presence of a base. This modification introduces a sulfonyl group, which can significantly impact the molecule's properties.
These N-functionalization strategies are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of piperidine-containing compounds. whiterose.ac.uk The choice of the N-substituent is critical as it can influence receptor binding, selectivity, and metabolic stability.
Functionalization of the Piperidine Ring at C2, C4, C5, C6 Positions
Modification of the piperidine ring itself, at positions other than the nitrogen or the point of attachment of the 4-methoxyphenyl (B3050149) group, offers another layer of structural diversity. These functionalizations can be more challenging to achieve with high regio- and stereoselectivity.
C-H Functionalization: Modern synthetic methods, such as catalyst-controlled C-H functionalization, have emerged as powerful tools for directly introducing substituents at specific positions on the piperidine ring. nih.gov The site of functionalization (C2, C3, or C4) can be directed by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov For instance, rhodium-catalyzed reactions have been utilized to selectively introduce groups at the C2, C3, or C4 positions of the piperidine ring. nih.gov
Cyclization and Ring-Opening Strategies: Functionalized piperidines can also be synthesized through cyclization reactions of appropriately substituted acyclic precursors. mdpi.comnih.gov Conversely, ring-opening reactions of bicyclic intermediates, such as those derived from cyclopropanation of tetrahydropyridines, can provide access to 3-substituted piperidine analogues. nih.gov
Introduction of Hydroxyl Groups: The synthesis of 3-substituted-4-hydroxypiperidines has been achieved through methods like biocatalytic ketone reduction. nih.govrsc.org This introduces a hydroxyl group at the C4 position, which can serve as a handle for further functionalization.
The ability to selectively functionalize the piperidine ring is crucial for fine-tuning the spatial arrangement of substituents and exploring structure-activity relationships in detail.
Modifications of the 4-Methoxyphenyl Moiety
The 4-methoxyphenyl group provides another key site for chemical modification, allowing for changes in the electronic nature and steric bulk of this part of the molecule.
Demethylation: The methoxy (B1213986) group can be cleaved to reveal a phenol (B47542). This is a common transformation that can dramatically alter the compound's properties, particularly its ability to act as a hydrogen bond donor. Reagents like boron tribromide (BBr₃) are often used for this purpose. The resulting phenolic hydroxyl group can then be used as a point for further derivatization, such as etherification or esterification.
Aromatic Substitution: The phenyl ring itself can undergo electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered. This can allow for the introduction of various groups, such as halogens, nitro groups, or alkyl groups, onto the aromatic ring. Nucleophilic aromatic substitution is also a possibility, particularly if the ring is activated by electron-withdrawing groups. nih.govrsc.org
Development of (3R)-3-(4-Methoxyphenyl)piperidine Analogues with Modified Stereochemistry or Substitutions
The stereochemistry of the piperidine ring and the nature of the substituents play a critical role in determining the biological activity of this compound analogues.
Synthesis of Stereoisomers: The development of synthetic routes to access all possible stereoisomers of a substituted piperidine is essential for a thorough understanding of the structure-activity relationship. nih.govrsc.org For example, enzymatic reductions have been employed to synthesize all four stereoisomers of 3-substituted-4-hydroxypiperidines. nih.govrsc.org The separation of diastereomers can often be achieved by chromatographic methods.
Diastereoselective Synthesis: Achieving high diastereoselectivity in the synthesis of substituted piperidines is a key objective. This can be accomplished through various strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions. researchgate.net For instance, the reaction of electrophiles with N-galactosylpyridinone derivatives has been shown to proceed with high diastereoselectivity to afford 3,4-disubstituted piperidin-2-ones. researchgate.netresearchgate.net
Introduction of Additional Substituents: The synthesis of analogues with additional substituents on the piperidine ring or the 4-methoxyphenyl group can lead to the discovery of compounds with improved properties. For example, the introduction of methyl groups at the 3- and 4-positions of the piperidine ring has been studied in the context of opioid receptor antagonists. acs.orgnih.gov
The systematic exploration of stereochemical and substituent variations is a cornerstone of modern drug discovery and allows for the optimization of lead compounds.
Chiral Purity Determination by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
The enantiomeric purity of this compound is a crucial parameter, and both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for its determination. These methods typically involve the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
For the HPLC analysis of chiral amines like 3-(4-Methoxyphenyl)piperidine (B178348), pre-column derivatization is often employed to introduce a chromophore, enhancing UV detection and improving chromatographic resolution. acs.orgnih.gov A common derivatizing agent is para-toluenesulfonyl chloride (PTSC), which reacts with the secondary amine of the piperidine ring. acs.org The resulting sulfonamide can then be separated on a polysaccharide-based chiral stationary phase, such as a cellulose-based column (e.g., Chiralcel OD). nih.gov The mobile phase typically consists of a mixture of a polar organic solvent, such as ethanol (B145695) or isopropanol, and an alkane, like hexane, with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. acs.orgnih.gov
The resolution of the enantiomers is dependent on the specific CSP, mobile phase composition, flow rate, and column temperature. A hypothetical, yet representative, set of HPLC conditions for the analysis of the derivatized enantiomers of 3-(4-Methoxyphenyl)piperidine is presented in Table 1.
Table 1: Representative HPLC Conditions for Chiral Purity Determination
| Parameter | Value |
| Chromatograph | High-Performance Liquid Chromatograph |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Retention Time (R)-enantiomer | ~ 8.5 min |
| Expected Retention Time (S)-enantiomer | ~ 10.2 min |
Chiral Gas Chromatography (GC) can also be utilized, often with a chiral capillary column coated with a cyclodextrin (B1172386) derivative. For volatile and thermally stable derivatives of the analyte, GC can offer high resolution and sensitivity.
Absolute Configuration Determination via X-ray Crystallography and Vibrational Circular Dichroism (VCD)
The definitive determination of the absolute configuration of a chiral molecule is paramount. X-ray crystallography and Vibrational Circular Dichroism (VCD) are two powerful, albeit distinct, techniques for this purpose.
X-ray Crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. mdpi.com This technique requires the formation of a high-quality single crystal of the compound or a suitable crystalline derivative. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map and, subsequently, the precise arrangement of atoms in the crystal lattice. mdpi.com For chiral molecules, the anomalous dispersion of X-rays by the atoms can be used to determine the absolute configuration, often expressed by the Flack parameter. chemrevlett.com While no specific crystal structure for this compound has been published, the synthesis of related 2,6-disubstituted piperidin-4-ones has led to crystal structures where the piperidine ring adopts a chair or distorted boat conformation. chemrevlett.com
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. nih.govchemicalbook.com The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. nih.gov A comparison of the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer) allows for the assignment of the absolute configuration of the analyte. chemicalbook.com This method is particularly useful when suitable single crystals for X-ray diffraction cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms. For this compound, NMR is also crucial for confirming the connectivity and for conformational analysis of the piperidine ring.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methoxyphenyl group, the methoxy protons, and the protons of the piperidine ring. The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal couplings. The chemical shifts and coupling constants of the piperidine protons are particularly informative for determining the ring's conformation, which is typically a chair form. sigmaaldrich.com In a chair conformation, substituents can occupy either axial or equatorial positions, and the coupling constants between adjacent protons (³JHH) are dependent on the dihedral angle between them.
The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, the methoxy carbon, and the carbons of the piperidine ring. The chemical shifts of the piperidine carbons also provide insight into the ring's conformation. sigmaaldrich.com A representative, hypothetical set of NMR data for this compound is presented in Table 2.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Assignment |
| Aromatic Protons | ~ 7.15 | d | 2H, Ar-H |
| Aromatic Protons | ~ 6.85 | d | 2H, Ar-H |
| Methoxy Protons | ~ 3.80 | s | 3H, OCH₃ |
| Piperidine Protons | ~ 1.5-3.2 | m | 9H, Piperidine-H |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment | |
| Aromatic Carbon | ~ 158.0 | C-OCH₃ | |
| Aromatic Carbon | ~ 137.0 | C-ipso | |
| Aromatic Carbon | ~ 128.0 | C-H | |
| Aromatic Carbon | ~ 114.0 | C-H | |
| Methoxy Carbon | ~ 55.2 | OCH₃ | |
| Piperidine Carbons | ~ 40-50 | C2, C3, C5, C6 | |
| Piperidine Carbon | ~ 30-35 | C4 |
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the spatial proximity of protons, providing further evidence for the preferred conformation of the piperidine ring and the relative orientation of the 4-methoxyphenyl substituent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₁₂H₁₇NO), the molecular weight is 191.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 191. The fragmentation of the molecular ion would likely involve characteristic cleavages of the piperidine ring and the methoxyphenyl substituent.
The fragmentation of piperidine rings often proceeds via cleavage alpha to the nitrogen atom, leading to the loss of radicals and the formation of stable iminium ions. The presence of the 3-(4-methoxyphenyl) substituent will influence the fragmentation pathways. A plausible fragmentation pattern would involve the formation of key fragment ions. A hypothetical representation of the expected mass spectral data is shown in Table 3.
Table 3: Predicted Key Mass Spectral Fragments for 3-(4-Methoxyphenyl)piperidine
| m/z | Proposed Fragment Ion | Possible Origin |
| 191 | [C₁₂H₁₇NO]⁺˙ | Molecular Ion (M⁺˙) |
| 176 | [C₁₁H₁₄NO]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group |
| 134 | [C₉H₁₂N]⁺ | Cleavage of the C-C bond between the piperidine and phenyl rings |
| 121 | [C₇H₇O]⁺ | Tropylium-like ion from the methoxyphenyl group |
| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation resulting from cleavage of the aryl substituent |
The exact fragmentation pattern can provide a fingerprint for the compound, aiding in its identification and structural confirmation.
Conclusion
(3R)-3-(4-Methoxyphenyl)piperidine represents a significant chemical entity within the broader class of substituted piperidines. Its synthesis, stereochemistry, and potential for derivatization underscore the importance of this scaffold in the ongoing quest for new catalysts and therapeutic agents. The continuous development of stereoselective synthetic methods will undoubtedly lead to the discovery of novel applications for this and related chiral piperidine (B6355638) derivatives.
Theoretical and Computational Studies of 3r 3 4 Methoxyphenyl Piperidine
Conformational Analysis and Energy Landscapes
The conformational preference of the (3R)-3-(4-Methoxyphenyl)piperidine molecule is primarily dictated by the orientation of the 4-methoxyphenyl (B3050149) substituent on the piperidine (B6355638) ring. The piperidine ring itself overwhelmingly adopts a chair conformation to minimize angular and torsional strain. For a 3-substituted piperidine, two principal chair conformers exist: one with the substituent in an axial position and one with it in an equatorial position.
Computational studies on analogous 3-substituted piperidines indicate a general preference for the equatorial conformer. acs.org This preference is driven by the avoidance of 1,3-diaxial interactions, which are steric clashes between the axial substituent and the axial hydrogen atoms at the C2 and C4 positions of the piperidine ring. In the case of this compound, the bulky 4-methoxyphenyl group would experience significant steric strain in the axial orientation.
The energy difference between the equatorial and axial conformers can be estimated using computational methods. The equatorial conformer is expected to be the global minimum on the potential energy surface. The energy landscape would also feature higher energy twist-boat conformations, which typically act as transition states for the chair-to-chair ring interconversion. nih.gov
Table 1: Calculated Relative Energies for Conformers of 3-Arylpiperidines (Illustrative Data)
| Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Chair 1 | Equatorial | 0.00 | >95 |
| Chair 2 | Axial | 1.5 - 2.5 | <5 |
| Twist-Boat | - | ~5-7 | <0.1 |
| Note: This table is based on typical values for 3-arylpiperidines and serves as an illustrative example. Actual values for this compound would require specific calculations. |
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of this compound. Methods like B3LYP with a 6-311++G(d,p) basis set are commonly employed to obtain accurate descriptions of molecular geometry and electronic structure. researchgate.netniscpr.res.inmdpi.com
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring, particularly involving the π-system and the oxygen atom of the methoxy (B1213986) group. The LUMO is likely to be distributed over the π* orbitals of the aromatic ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this molecule, the most negative potential (red/yellow regions) would be concentrated around the oxygen atom of the methoxy group and the nitrogen atom of the piperidine ring, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the piperidine ring and the aromatic ring would exhibit positive potential (blue regions). mdpi.com
Table 2: Predicted Electronic Properties from DFT Calculations (Illustrative Data)
| Property | Predicted Value (Illustrative) | Description |
| HOMO Energy | ~ -5.8 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | ~ -0.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | ~ 5.6 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | ~ 1.5 - 2.5 D | Measure of the molecule's overall polarity |
| Note: These values are illustrative, based on calculations of similar aromatic and heterocyclic compounds. researchgate.netnih.gov |
Reaction Mechanism Elucidation for its Synthesis Using Computational Models
Computational modeling is a powerful tool for elucidating the reaction mechanisms of synthetic routes to chiral molecules like this compound. A prominent modern method for synthesizing 3-arylpiperidines is the rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine (B1217469) with an arylboronic acid. organic-chemistry.orgsnnu.edu.cnacs.org
In a hypothetical synthesis of this compound, the key step would be the Rh-catalyzed reaction between a protected 1,2-dihydropyridine and 4-methoxyphenylboronic acid. DFT calculations can model this catalytic cycle in detail:
Oxidative Addition: The arylboronic acid adds to the Rh(I) catalyst.
Carbometalation: The dihydropyridine coordinates to the metal center, followed by migratory insertion of the aryl group into the double bond. This step is stereodetermining, and computational models can calculate the energy barriers for the formation of different stereoisomers. The calculations would involve locating the transition state structures for the insertion, revealing that the chiral ligand on the rhodium catalyst sterically favors one pathway over the other, leading to high enantioselectivity. snnu.edu.cn
Protodemetalation: The C-Rh bond is cleaved by a proton source (like water), yielding the 3-aryl-tetrahydropyridine product and regenerating the active catalyst. acs.org
By calculating the relative free energies of all intermediates and transition states, a complete energy profile of the reaction can be constructed, allowing researchers to understand the origins of yield and stereoselectivity.
Molecular Dynamics Simulations for Solvent Effects on Conformation
While gas-phase DFT calculations provide intrinsic properties, Molecular Dynamics (MD) simulations are essential for understanding how a molecule behaves in a condensed phase, such as in different solvents. acs.orgacs.org MD simulations can model the dynamic interplay between this compound and surrounding solvent molecules, revealing the solvent's impact on conformational preferences.
The equilibrium between the axial and equatorial conformers can be influenced by the polarity of the solvent. researchgate.net
In non-polar solvents (e.g., toluene (B28343) or hexane): The conformational equilibrium is primarily governed by intramolecular steric effects, strongly favoring the equatorial conformer.
In polar solvents (e.g., water or DMSO): The solvent can stabilize conformers with larger dipole moments. DFT calculations can predict the dipole moment of each conformer. researchgate.net If the axial conformer possesses a significantly different dipole moment than the equatorial one, a polar solvent could alter the energy balance, though the steric penalty for the axial conformer remains substantial. MD simulations can quantify this effect by calculating the potential of mean force (PMF) for the axial-to-equatorial transition, providing the free energy difference (ΔG) between the two states in a specific solvent environment.
Simulations would likely confirm that even in highly polar solvents, the equatorial conformer of this compound remains dominant due to the large size of the aryl substituent.
3r 3 4 Methoxyphenyl Piperidine As a Versatile Synthetic Intermediate and Building Block
Applications in the Synthesis of Complex Natural Products Scaffolds (excluding bioactivity)
The 3-arylpiperidine motif is a cornerstone of numerous alkaloid natural products. While direct total syntheses of natural products using (3R)-3-(4-Methoxyphenyl)piperidine as the starting material are not extensively documented, its value lies in its potential as a versatile scaffold for creating novel, complex structures inspired by nature. The principles of alkaloid synthesis underscore the strategic importance of such chiral building blocks.
For instance, the synthesis of complex tetracyclic bis-piperidine alkaloids, such as the haliclonacyclamines, involves the intricate assembly of piperidine (B6355638) rings into a larger macrocyclic framework. ambeed.com Bioinspired synthetic pathways for these molecules often rely on the cyclization of linear precursors that establish the piperidine core. ambeed.com Similarly, the synthesis of piperidine alkaloids like (±)-prosophylline has been achieved using a polymer-supported dihydro-2H-pyridin-3-one, which serves as a precursor to the substituted piperidine ring. nih.gov
The availability of enantiopure this compound allows chemists to bypass the often challenging steps of establishing the initial stereocenter. This building block can be used to design and construct novel, non-natural polycyclic scaffolds that mimic the structural complexity of natural alkaloids. By utilizing the inherent chirality of the piperidine and the functional potential of the methoxyphenyl group (which can be demethylated to a phenol (B47542) for further reactions), chemists can explore new chemical space around established natural product frameworks.
Utility in the Construction of Advanced Organic Materials (excluding specific material properties)
The precise three-dimensional structure of this compound makes it an attractive monomer for the construction of advanced organic materials where defined architecture is key. While the specific use of this compound is an emerging area, its potential can be understood from established principles of polymer and materials chemistry.
One area of application is in the synthesis of sequence-defined oligomers and polymers. A patented method describes the creation of piperidine oligomers and their combinatorial libraries, where piperidine carboxylic acid monomers are linked via amide bonds. researchcommons.org A derivative of this compound, functionalized with a carboxylic acid, could be incorporated as a monomer in such a system. This would allow for the creation of polyamide-like structures with a specific, repeating chiral element, influencing the material's secondary structure, such as its folding and self-assembly properties. The synthesis of polyamides derived from amino acids and pyridine (B92270) dicarboxylic acids demonstrates the feasibility of incorporating such heterocyclic building blocks into polymer chains through direct polycondensation. researchgate.net
Furthermore, piperidine-based monomers can be used in other types of polymerization. For example, amino alcohols derived from piperidine and epichlorohydrin (B41342) have been synthesized and subsequently polymerized to create functional polymers. tandfonline.com The secondary amine of this compound provides a reactive site for initiating such reactions, suggesting its potential use as a building block for materials like polyethers or other functional polymers where the chiral piperidine unit imparts specific structural properties.
Role in the Total Synthesis of Other Chiral Molecules
The most established application of the chiral 3-arylpiperidine core, including the this compound structure, is in the total synthesis of other enantiopure molecules. Modern catalytic methods have made these building blocks readily accessible, positioning them as key intermediates in multi-step syntheses.
A powerful method for accessing these structures is the rhodium-catalyzed asymmetric reductive Heck reaction. bldpharm.comsigmaaldrich.comresearchgate.net This reaction couples a dihydropyridine (B1217469) with an arylboronic acid, such as 4-methoxyphenylboronic acid, to produce a 3-substituted tetrahydropyridine (B1245486) with high enantioselectivity. bldpharm.com Subsequent reduction of the double bond and the carbamate (B1207046) protecting group yields the desired this compound.
This building block is a valuable precursor for synthesizing more complex chiral molecules. A prominent example illustrating this principle is the synthesis of the antipsychotic agent Preclamol. prepchem.com While Preclamol itself contains a 3-(3-methoxyphenyl)piperidine (B1313662) core, its synthesis has been achieved via a chemo-enzymatic dearomatization of 3-(3-methoxyphenyl)pyridine, demonstrating how a methoxy-substituted arylpiperidine serves as a direct precursor. prepchem.com The (R)-enantiomer of the piperidine is crucial for the final molecule's activity. The synthetic strategies used for Preclamol can be directly applied to the 4-methoxy isomer, highlighting the role of this compound as a key intermediate for analogues of known therapeutic agents.
The table below summarizes the key rhodium-catalyzed reaction to form the precursor for this compound.
| Reactant 1 | Reactant 2 | Catalyst System | Intermediate Product | Final Product (after reduction) |
|---|---|---|---|---|
| Phenyl pyridine-1(2H)-carboxylate | 4-Methoxyphenylboronic acid | Rhodium complex with chiral ligand (e.g., Josiphos) | (R)-3-(4-Methoxyphenyl)-3,4,5,6-tetrahydropyridine derivative | This compound |
Development of Libraries of Stereodefined Piperidine Derivatives
The same synthetic advancements that make this compound accessible also enable the rapid development of libraries of related, stereodefined derivatives. The ability to generate molecular diversity from a common chiral scaffold is a central concept in modern drug discovery and chemical biology.
Several powerful strategies facilitate the creation of such libraries:
Catalytic Variation: The rhodium-catalyzed asymmetric synthesis is highly versatile and can be used with a wide array of substituted arylboronic acids. bldpharm.comsigmaaldrich.com By simply changing the boronic acid starting material, a library of enantioenriched 3-arylpiperidines with diverse electronic and steric properties can be generated. bldpharm.com
Chemo-enzymatic Approaches: The combination of chemical synthesis and biocatalysis offers another route to diverse piperidines. Chemo-enzymatic dearomatization of activated pyridines can produce a broad range of stereo-enriched 3- and 3,4-disubstituted piperidines, providing a platform for library synthesis. prepchem.com
Scaffold Diversification: Once synthesized, this compound (typically with a protecting group like Boc on the nitrogen) serves as an excellent starting point for further functionalization. The nitrogen atom can be subjected to a wide range of N-arylation or N-alkylation reactions to introduce diversity. bldpharm.com
Combinatorial Strategies: The piperidine scaffold can be incorporated into combinatorial libraries. For example, piperidine-based oligomers can be synthesized by linking piperidine carboxylic acid monomers, allowing for the creation of large compound arrays for screening purposes. researchcommons.org Another approach uses Zincke imine intermediates in a one-pot process, which is viable for the high-throughput generation of piperidine libraries.
The table below outlines different strategies for generating libraries based on the 3-arylpiperidine scaffold.
| Library Generation Strategy | Key Reaction/Principle | Source of Diversity | Example Application |
|---|---|---|---|
| Catalytic Variation | Rh-catalyzed asymmetric reductive Heck | Varying the arylboronic acid | Creating a collection of 3-arylpiperidines with different substituents |
| Scaffold Diversification | N-arylation or N-alkylation of the piperidine nitrogen | Varying the alkyl or aryl halide | Building a library around the core this compound structure |
| Combinatorial Oligomers | Amide bond formation between piperidine monomers | Sequence and type of piperidine monomers | Synthesis of polyamide-like oligomer libraries |
| Zincke Imine Chemistry | Pyridine ring-opening and ring-closing | Varying the initial pyridine and aniline (B41778) starting materials | Convergent synthesis of complex N-arylpiperidines |
Future Research Directions in the Chemistry of 3r 3 4 Methoxyphenyl Piperidine
Exploration of Novel Asymmetric Catalytic Systems for its Synthesis
The development of efficient and highly selective catalytic systems is paramount for the synthesis of enantiopure (3R)-3-(4-Methoxyphenyl)piperidine. While several methods exist, the pursuit of novel catalysts that offer improved yields, higher enantioselectivity, and broader substrate scope remains a significant area of research.
Recent advancements have seen the use of rhodium-catalyzed asymmetric reductive Heck reactions to produce 3-substituted tetrahydropyridines, which are precursors to enantioenriched 3-piperidines. snnu.edu.cnacs.org This method demonstrates high yield and excellent enantioselectivity. snnu.edu.cnacs.org Future research will likely focus on expanding the library of chiral ligands for rhodium and other transition metals like iridium, palladium, and ruthenium. The goal is to fine-tune the catalyst's steric and electronic properties to achieve even greater control over the stereochemical outcome of the reaction.
Furthermore, organocatalysis presents a promising metal-free alternative. Chiral phosphoric acids and thioureas have shown potential in asymmetric transformations. mdpi.com The exploration of novel bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, could lead to highly efficient and enantioselective syntheses of the target piperidine (B6355638). The development of catalysts that can operate under mild conditions and tolerate a wide range of functional groups will be a key objective.
Another emerging area is the use of biocatalysis. Enzymes, such as ketoreductases (KREDs), offer unparalleled stereoselectivity under environmentally benign conditions. researchgate.net While the application of enzymes for the direct synthesis of this compound is still in its infancy, future research could involve the directed evolution of existing enzymes or the discovery of novel ones from extremophiles to catalyze the key stereochemistry-determining steps.
| Catalytic System | Potential Advantages | Future Research Focus |
| Transition Metal Catalysis (Rh, Ir, Pd, Ru) | High turnover numbers, broad substrate scope | Development of novel chiral ligands, exploration of new metal centers |
| Organocatalysis | Metal-free, environmentally benign, readily available | Design of new bifunctional catalysts, application in cascade reactions |
| Biocatalysis (Enzymes) | High enantioselectivity, mild reaction conditions | Directed evolution of enzymes, discovery of novel biocatalysts |
Integration with Automated Synthesis and Machine Learning for Reaction Optimization
The synergy between automated synthesis platforms and machine learning algorithms is set to revolutionize chemical synthesis. mdpi.com For a molecule like this compound, where precise control over reaction parameters is crucial for achieving high enantiopurity, this integrated approach offers significant advantages.
Automated flow reactors can perform numerous experiments in a short period, systematically varying parameters such as temperature, pressure, catalyst loading, and reagent concentration. nih.gov This high-throughput experimentation generates vast amounts of data that can be challenging to analyze manually. This is where machine learning comes in. chemrxiv.org
Machine learning algorithms, such as Bayesian optimization and neural networks, can analyze the complex, high-dimensional data from automated experiments to build predictive models of the reaction landscape. mdpi.comrsc.org These models can then identify the optimal reaction conditions to maximize yield and enantioselectivity with a minimal number of experiments. This approach not only accelerates the optimization process but also uncovers non-obvious relationships between reaction parameters that might be missed by human intuition.
Future research will focus on developing more sophisticated machine learning models that can incorporate a wider range of data, including in-situ reaction monitoring data from spectroscopic techniques (e.g., IR, NMR). The ultimate goal is to create fully autonomous systems that can design, execute, and optimize the synthesis of this compound and its derivatives with minimal human intervention. mdpi.com
Development of Sustainable and Scalable Production Methods
The pharmaceutical industry is increasingly focusing on the development of sustainable and scalable manufacturing processes. For this compound, this translates to a need for synthetic routes that are not only efficient but also environmentally friendly and economically viable on an industrial scale.
A key aspect of sustainable synthesis is the use of greener solvents and reagents. Research into replacing traditional volatile organic solvents with water, supercritical fluids, or bio-based solvents is an active area. Furthermore, the development of catalytic systems that can operate in these green solvents is crucial.
Atom economy is another important principle of green chemistry. Synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product are highly desirable. This involves designing reactions that minimize the formation of byproducts and waste. Cascade or domino reactions, where multiple bond-forming events occur in a single pot, are particularly attractive in this regard.
Scalability is a major challenge in translating a laboratory-scale synthesis to industrial production. Reactions that work well in a flask may not be feasible in a large reactor. Continuous flow chemistry offers a promising solution to this problem. nih.gov Flow reactors provide better control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. Future research will likely focus on adapting the most promising catalytic syntheses of this compound to continuous flow systems.
| Sustainability Aspect | Key Objectives |
| Green Solvents | Replace volatile organic compounds with water, supercritical CO2, or bio-solvents. |
| Atom Economy | Design cascade reactions to minimize waste and byproducts. |
| Scalability | Transition from batch to continuous flow processes for improved control and safety. |
Discovery of Undiscovered Chemical Transformations and Reactivities
While the core structure of this compound is well-established, there is still much to explore regarding its chemical reactivity. The discovery of novel chemical transformations can open up new avenues for the synthesis of complex and diverse derivatives with potentially enhanced biological activities.
One area of interest is the late-stage functionalization of the piperidine ring. This involves selectively modifying the C-H bonds of the pre-formed piperidine scaffold. Such strategies would allow for the rapid diversification of the core structure without the need for de novo synthesis. The development of highly regioselective and stereoselective C-H activation catalysts is a major challenge in this field.
Furthermore, the methoxyphenyl group offers opportunities for unique chemical transformations. For example, dearomatization reactions could convert the flat aromatic ring into a three-dimensional structure, introducing new stereocenters and potentially altering the molecule's pharmacological profile.
The nitrogen atom of the piperidine ring can also be a site for novel transformations. While N-alkylation and N-acylation are common, exploring more complex reactions, such as the formation of N-heterocyclic carbenes or the participation of the nitrogen in pericyclic reactions, could lead to the discovery of unprecedented molecular architectures. The synthesis of a novel compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, highlights the potential for new discoveries in this area. mdpi.com
The exploration of the reactivity of this compound under unconventional conditions, such as photoredox catalysis or electrochemistry, could also unveil new and unexpected chemical transformations. These methods can generate highly reactive intermediates that are not accessible through traditional thermal reactions, leading to the formation of novel chemical bonds and molecular structures.
Q & A
Q. What are the recommended synthetic routes for (3R)-3-(4-Methoxyphenyl)piperidine, and how is stereochemical control achieved?
- Methodological Answer : The synthesis typically involves enantioselective alkylation or resolution. For example, chiral auxiliaries like phenylglycinol-derived bicyclic lactams can be used to introduce the (3R) configuration . In paroxetine intermediates, stereochemical control is achieved via crystallization or chiral chromatography, as demonstrated in the resolution of trans-(-)-paroxo using toluenesulfonyl chloride and triethylamine in dichloromethane . Key steps include monitoring reaction temperatures (e.g., 268 K for tosylation) and verifying stereochemistry via X-ray crystallography .
Q. How can researchers validate the purity and structural integrity of this compound derivatives?
- Methodological Answer : Elemental analysis (e.g., %C, %H, %N) should align with theoretical values within ±0.3% (e.g., C: 65.66% calc. vs. 65.53% found) . High-resolution NMR (1H/13C) is critical: the piperidine ring’s chair conformation and dihedral angles between aromatic groups (e.g., 47.01° in related compounds) confirm structural integrity . Purity is assessed via HPLC (≥98% purity standards) and melting point analysis (e.g., 380–381 K for intermediates) .
Q. What are the key physicochemical properties of this compound, and how do they influence solubility and formulation?
- Methodological Answer : The compound’s logP (~3.0, estimated) and TPSA (Topological Polar Surface Area) (~30 Ų) predict moderate lipophilicity and blood-brain barrier penetration . Solubility can be enhanced via salt formation (e.g., hydrochloride salts, as in paroxetine intermediates) . Stability studies should assess sensitivity to light, heat, and humidity, with storage recommendations at 2–8°C under inert gas .
Advanced Research Questions
Q. How does the 4-methoxyphenyl substituent modulate this compound’s interaction with serotonin receptors (e.g., 5-HT7R)?
- Methodological Answer : The 4-methoxyphenyl group enhances π-π stacking with receptor aromatic residues, increasing binding affinity. Competitive binding assays (e.g., radioligand displacement using [³H]-5-HT) and molecular docking (e.g., Glide SP mode) reveal that replacing piperazine with piperidine improves metabolic stability but may reduce 5-HT7R affinity . Functional assays (cAMP accumulation) confirm agonist/antagonist profiles .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from stereochemical impurities or assay conditions. Validate enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) . Replicate assays under standardized conditions (e.g., CHO-K1 cells expressing human 5-HT7R, 37°C, 5% CO₂) . Cross-reference X-ray crystallography data (e.g., piperidine chair conformation ) with computational models (e.g., DFT-optimized structures) to rule out conformational artifacts .
Q. How can metabolic stability of this compound be optimized for in vivo studies?
- Methodological Answer : Replace labile groups (e.g., methylsulfonyl) with bioisosteres (e.g., trifluoromethyl) to reduce CYP450 metabolism . Use liver microsome assays (human/rat) to identify major metabolites (e.g., hydroxylation at the piperidine ring). Introduce deuterium at vulnerable positions (e.g., C-3) to prolong half-life via the kinetic isotope effect .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
